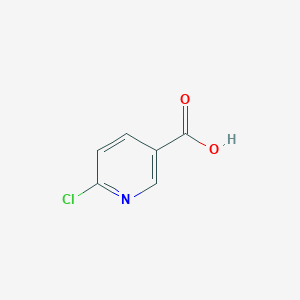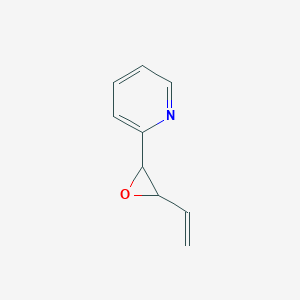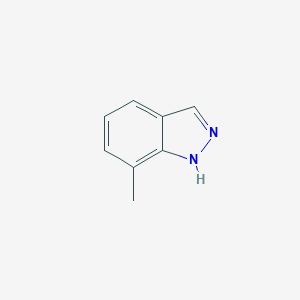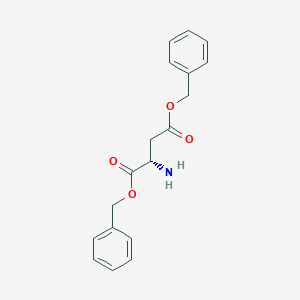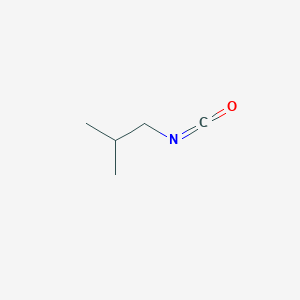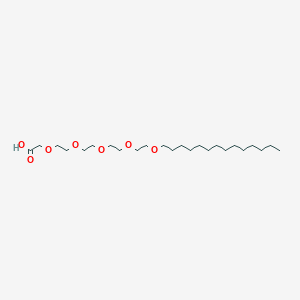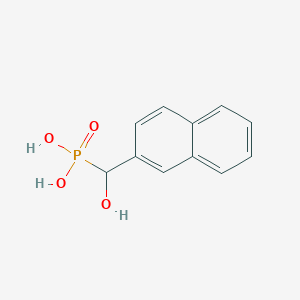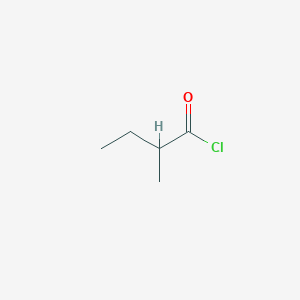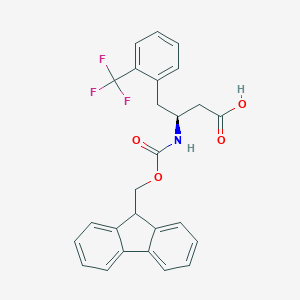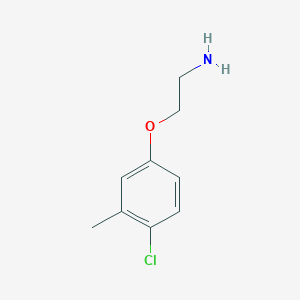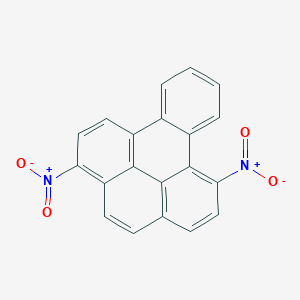
1,6-Dinitro-benzo(e)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dinitro-benzo(e)pyrene (DNBeP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. DNBeP is a highly reactive compound that can be synthesized using various methods.
Mécanisme D'action
1,6-Dinitro-benzo(e)pyrene exerts its mutagenic and carcinogenic effects by forming DNA adducts. 1,6-Dinitro-benzo(e)pyrene undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can bind to DNA and form adducts. These adducts can cause DNA damage and lead to mutations and cancer.
Effets Biochimiques Et Physiologiques
1,6-Dinitro-benzo(e)pyrene can induce a wide range of biochemical and physiological effects. 1,6-Dinitro-benzo(e)pyrene is a potent inducer of oxidative stress, which can lead to cellular damage and dysfunction. 1,6-Dinitro-benzo(e)pyrene can also alter gene expression and disrupt cellular signaling pathways, leading to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Dinitro-benzo(e)pyrene is a valuable tool for scientific research due to its potent mutagenic and carcinogenic effects. 1,6-Dinitro-benzo(e)pyrene can be used to assess the potential mutagenic and carcinogenic effects of various chemicals and environmental pollutants. However, 1,6-Dinitro-benzo(e)pyrene also has some limitations. 1,6-Dinitro-benzo(e)pyrene is a highly reactive compound that can be difficult to handle and store. 1,6-Dinitro-benzo(e)pyrene also requires specialized equipment and expertise to handle safely.
Orientations Futures
There are several future directions for 1,6-Dinitro-benzo(e)pyrene research. One area of research is the development of new methods for synthesizing 1,6-Dinitro-benzo(e)pyrene. Another area of research is the identification of new biomarkers for 1,6-Dinitro-benzo(e)pyrene exposure and DNA damage. Additionally, there is a need for more research on the long-term health effects of 1,6-Dinitro-benzo(e)pyrene exposure, as well as the potential for 1,6-Dinitro-benzo(e)pyrene to interact with other environmental pollutants.
Méthodes De Synthèse
1,6-Dinitro-benzo(e)pyrene can be synthesized using different methods, including the oxidation of benzo(e)pyrene with nitric acid, the nitration of 1,6-dinitrobenzene with benzo(e)pyrene, and the condensation of 1,6-dinitrobenzene with 1,2-dihydroxybenzene. The most common method for synthesizing 1,6-Dinitro-benzo(e)pyrene is the oxidation of benzo(e)pyrene with nitric acid. This method yields high purity 1,6-Dinitro-benzo(e)pyrene, which is suitable for scientific research applications.
Applications De Recherche Scientifique
1,6-Dinitro-benzo(e)pyrene is widely used in scientific research due to its unique chemical properties. 1,6-Dinitro-benzo(e)pyrene is a potent mutagenic and carcinogenic compound that can induce DNA damage and cause cancer. 1,6-Dinitro-benzo(e)pyrene is commonly used in genetic toxicology studies to assess the potential mutagenic and carcinogenic effects of various chemicals and environmental pollutants.
Propriétés
Numéro CAS |
120812-48-8 |
|---|---|
Nom du produit |
1,6-Dinitro-benzo(e)pyrene |
Formule moléculaire |
C20H10N2O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |
Clé InChI |
JQYDZVJBMITZCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Autres numéros CAS |
120812-48-8 |
Synonymes |
1,6-DINITRO-BENZO(E)PYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
